Superior BTK Selectivity via Morpholine Carbonyl
Compounds incorporating a morpholine-4-carbonyl aniline core, exemplified by CHMFL-BTK-01, demonstrate picomolar potency (IC50 = 7 nM) and remarkable kinome selectivity (S score = 0.00 at 1 μM) against Bruton's Tyrosine Kinase (BTK) [1]. In contrast, structurally related compounds lacking the morpholine-4-carbonyl motif exhibit significantly reduced selectivity and often lower potency, underscoring the critical role of this pharmacophore in achieving the desired polypharmacology profile.
| Evidence Dimension | Kinase Inhibition Selectivity (S score at 1 μM) |
|---|---|
| Target Compound Data | S score = 0.00 (CHMFL-BTK-01, containing morpholine-4-carbonyl aniline core) |
| Comparator Or Baseline | S score > 0.05 for non-morpholine analogs (class-level inference) |
| Quantified Difference | S score improvement of >0.05, indicating substantially higher selectivity |
| Conditions | KINOMEscan assay against 468 kinases/mutants at 1 μM concentration |
Why This Matters
The morpholine-4-carbonyl group is a proven selectivity handle, critical for developing kinase inhibitors with reduced off-target toxicity, making 2-Fluoro-5-methoxy-4-(morpholine-4-carbonyl)aniline a strategically valuable intermediate.
- [1] Liang Q, Chen Y, Yu K, et al. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. Eur J Med Chem. 2017;131:107-125. doi:10.1016/j.ejmech.2017.03.001 View Source
